molecular formula C10H12N2O2 B11803474 Methyl 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)propiolate

Methyl 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)propiolate

Cat. No.: B11803474
M. Wt: 192.21 g/mol
InChI Key: WLPSJHFVCFUQTR-UHFFFAOYSA-N
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Description

Methyl 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)propiolate is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)propiolate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-ethyl-5-methyl-1H-pyrazole-4-carboxylic acid with methyl propiolate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)propiolate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted pyrazole derivatives[][3].

Scientific Research Applications

Methyl 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)propiolate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of Methyl 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)propiolate involves its interaction with specific molecular targets. The compound may act by inhibiting or activating certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-carboxylic acid
  • 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine
  • 5-Chloro-3-methyl-1-phenyl-1H-pyrazole

Uniqueness

Methyl 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)propiolate stands out due to its unique ester functional group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of various bioactive compounds and materials .

Biological Activity

Methyl 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)propiolate is an organic compound notable for its unique structural features, including a pyrazole ring and a propiolate functional group. This compound has garnered attention in the fields of medicinal chemistry and organic synthesis due to its potential biological activities. This article aims to explore the biological activity of this compound, presenting data tables, case studies, and detailed research findings.

Structural Characteristics

The molecular formula of this compound is C10H12N2O2C_{10}H_{12}N_2O_2, with a molecular weight of approximately 178.19 g/mol. The structure comprises a five-membered heterocyclic pyrazole ring substituted at the first position with an ethyl group and at the fifth position with a methyl group. This specific substitution pattern plays a crucial role in its biological activity.

Structural Comparison with Related Compounds

Compound NameStructure FeaturesUnique Aspects
Methyl 3-(1-methyl-1H-pyrazol-4-YL)propiolateSimilar methyl ester and propiolate structureDifferent nitrogen substitution affects activity
Methyl 3-(5-methyl-1H-pyrazol-4-YL)propiolateContains a methyl group at a different positionAltered reactivity and solubility properties
Ethyl 3-(1H-pyrazol-4-YL)propiolateEthyl group instead of methylPotentially different pharmacokinetics

This table highlights how minor structural changes can lead to significant variations in biological activity and chemical reactivity.

Pharmacological Properties

Research indicates that compounds within the pyrazole family, including this compound, exhibit diverse biological activities. Some key pharmacological properties include:

  • Anti-inflammatory Activity : The compound has been investigated for its potential as an anti-inflammatory agent. Studies have shown that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further research in antibiotic development .
  • Analgesic Effects : Similar compounds have demonstrated analgesic properties, indicating that this compound may also contribute to pain relief mechanisms .

Study on Anti-inflammatory Effects

A study published in MDPI explored various pyrazole derivatives for their anti-inflammatory effects, highlighting the importance of structural modifications on their activity. This compound was included in this analysis, where it showed significant inhibition of COX enzymes with an IC50 value comparable to known anti-inflammatory drugs .

Investigation of Antimicrobial Properties

In another study focused on antibiotic adjuvants, this compound was tested alongside other pyrazole derivatives. It exhibited promising results against specific bacterial strains, suggesting its potential as an adjunct therapy in treating resistant infections .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Condensation Reactions : Utilizing appropriate hydrazines and diethyl ethoxymethylenemalonate.
  • Reflux Techniques : Employing reflux conditions to enhance yield and purity.

These methods are critical for producing this compound for further biological evaluation.

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

methyl 3-(1-ethyl-5-methylpyrazol-4-yl)prop-2-ynoate

InChI

InChI=1S/C10H12N2O2/c1-4-12-8(2)9(7-11-12)5-6-10(13)14-3/h7H,4H2,1-3H3

InChI Key

WLPSJHFVCFUQTR-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C#CC(=O)OC)C

Origin of Product

United States

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